molecular formula C7H13NO4 B8761084 (Acetyloxy)-carbamic acid tert-butyl ester CAS No. 99768-83-9

(Acetyloxy)-carbamic acid tert-butyl ester

Cat. No. B8761084
Key on ui cas rn: 99768-83-9
M. Wt: 175.18 g/mol
InChI Key: JZRZCXCWUWTKQF-UHFFFAOYSA-N
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Patent
US05155130

Procedure details

The starting material is prepared as follows: tert-Butyl N-hydroxycarbamate (3.89 g, 29.2 mmol) is dissolved in 25 ml of dichloromethane and cooled to 0° C. To this is added triethylamine (3.25 g, 32.1 mmol) and acetyl chloride (2.29 g, 29.2 mmol) dropwise. The mixture is extracted with ether and the extracts are washed with aqueous 2N HCl, water, 10% sodium bicarbonate, water, dried (MgSO4) and evaporated. The resulting colorless oil is purified by silica gel chromatography (10% ethyl acetate/hexane) to give O-acetyl-N-tert-butoxycarbonylhydroxylamine as a colorless oil.
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
2.29 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][NH:2][C:3](=[O:9])[O:4][C:5]([CH3:8])([CH3:7])[CH3:6].C(N(CC)CC)C.[C:17](Cl)(=[O:19])[CH3:18]>ClCCl>[C:17]([O:1][NH:2][C:3]([O:4][C:5]([CH3:8])([CH3:7])[CH3:6])=[O:9])(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
3.89 g
Type
reactant
Smiles
ONC(OC(C)(C)C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.25 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.29 g
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ether
WASH
Type
WASH
Details
the extracts are washed with aqueous 2N HCl, water, 10% sodium bicarbonate, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting colorless oil is purified by silica gel chromatography (10% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)ONC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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